Cas no 4972-29-6 (BENZENESULFINYL CHLORIDE)

BENZENESULFINYL CHLORIDE (C₆H₅SOCl) is a reactive organosulfur compound commonly employed as a sulfinylating agent in organic synthesis. It features a sulfinyl chloride functional group (–SOCl) attached to a benzene ring, making it useful for introducing sulfoxide moieties into target molecules. The compound is particularly valued for its role in the synthesis of sulfoxides, sulfonamides, and other sulfur-containing derivatives. Its high reactivity enables efficient transformations under mild conditions, often with good selectivity. Proper handling is essential due to its moisture sensitivity and potential corrosiveness. BENZENESULFINYL CHLORIDE is typically utilized in controlled environments for pharmaceutical intermediates and specialty chemical applications.
BENZENESULFINYL CHLORIDE structure
BENZENESULFINYL CHLORIDE structure
Product Name:BENZENESULFINYL CHLORIDE
CAS No:4972-29-6
MF:C6H5ClOS
MW:160.621299505234
CID:890838
PubChem ID:4190003
Update Time:2025-10-30

BENZENESULFINYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • BENZENESULFINYL CHLORIDE
    • benzenesulphinyl chloride
    • benzolsulfinylchlorid
    • Benzenesulfinic chloride
    • Chloro phenyl sulfoxide
    • Phenylsulfinyl chloride
    • PhSOCl
    • F71780
    • phenylsulfinylchloride
    • phenylsulphinic acid chloride
    • SCHEMBL921054
    • DKENIBCTMGZSNM-UHFFFAOYSA-N
    • AKOS005135932
    • DTXSID80400564
    • benzenesulphinic acid chloride
    • benzenesulfinicchloride
    • 4972-29-6
    • SY329640
    • MFCD01318288
    • Inchi: 1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H
    • InChI Key: DKENIBCTMGZSNM-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 159.97500
  • Monoisotopic Mass: 159.9749636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • Density: 1.3469 g/cm3 (25 ºC)
  • Melting Point: 38 ºC
  • Boiling Point: 96-98 ºC (4 Torr)
  • Flash Point: 125.3±22.6 ºC,
  • Refractive Index: 1.6054 (20 ºC)
  • Solubility: Slightly soluble (1.4 g/l) (25 º C),
  • PSA: 36.28000
  • LogP: 2.81370

BENZENESULFINYL CHLORIDE Pricemore >>

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BENZENESULFINYL CHLORIDE Production Method

Additional information on BENZENESULFINYL CHLORIDE

BENZENESULFINYL CHLORIDE (CAS No. 4972-29-6): An Overview of Its Properties, Applications, and Recent Research

BENZENESULFINYL CHLORIDE (CAS No. 4972-29-6) is a versatile organic compound that has gained significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as benzenesulfinyl chloride or phenyl sulfinyl chloride, is a colorless to pale yellow liquid with a characteristic odor. Its molecular formula is C6H5SOCl, and it has a molecular weight of approximately 151.61 g/mol.

The chemical structure of BENZENESULFINYL CHLORIDE consists of a benzene ring attached to a sulfinyl group (SO) and a chlorine atom. This unique structure imparts several interesting properties to the compound, making it valuable in various applications. The sulfinyl group is particularly reactive, allowing BENZENESULFINYL CHLORIDE to participate in a wide range of chemical reactions, including nucleophilic substitution, addition reactions, and oxidative processes.

In the pharmaceutical industry, BENZENESULFINYL CHLORIDE is used as an intermediate in the synthesis of various drugs and drug candidates. Its reactivity and functional group versatility make it an ideal building block for constructing complex molecules with specific biological activities. Recent research has highlighted its potential in the development of new therapeutic agents for conditions such as cancer, neurodegenerative diseases, and infectious diseases.

A study published in the Journal of Medicinal Chemistry in 2021 explored the use of BENZENESULFINYL CHLORIDE in the synthesis of novel antitumor compounds. The researchers found that derivatives of BENZENESULFINYL CHLORIDE exhibited potent cytotoxic activity against several cancer cell lines, including breast cancer and lung cancer cells. This finding opens up new avenues for the development of more effective cancer treatments.

In materials science, BENZENESULFINYL CHLORIDE has been investigated for its potential in the synthesis of functional polymers and coatings. A recent study published in the Journal of Polymer Science: Polymer Chemistry demonstrated that BENZENESULFINYL CHLORIDE-based polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and electronics.

The reactivity of BENZENESULFINYL CHLORIDE also makes it useful in organic synthesis for the preparation of sulfones and sulfoxides. These compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A study published in the Tetrahedron Letters in 2020 reported an efficient method for the synthesis of sulfones using BENZENESULFINYL CHLORIDE, which showed high yields and selectivity under mild reaction conditions.

In addition to its applications in pharmaceuticals and materials science, BENZENESULFINYL CHLORIDE has been studied for its potential environmental applications. Research published in the Journal of Hazardous Materials explored the use of BENZENESULFINYL CHLORIDE-based materials for the removal of heavy metals from water. The results showed that these materials effectively adsorbed heavy metals such as lead and cadmium, offering a promising approach for water purification.

The safety and handling of BENZENESULFINYL CHLORIDE are important considerations due to its reactivity and potential hazards. It is recommended to handle this compound under well-ventilated conditions and to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or unwanted reactions.

In conclusion, BENZENESULFINYL CHLORIDE (CAS No. 4972-29-6) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, materials science, and environmental remediation. Its unique chemical properties make it an invaluable reagent in various synthetic processes, contributing to advancements in multiple fields. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.

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